[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanol
Description
Significance of 1,2,4-Oxadiazole (B8745197) Ring Systems in Advanced Organic Synthesis and Molecular Design
The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This structural motif is of considerable interest in both organic synthesis and medicinal chemistry. chim.it Due to its electronic properties and spatial arrangement, the 1,2,4-oxadiazole nucleus is often employed as a bioisostere for amide and ester functional groups. chim.itnih.gov This substitution can enhance a molecule's metabolic stability by replacing ester or amide bonds that are susceptible to enzymatic hydrolysis, a crucial consideration in drug design. nih.gov
The ring system's thermal and chemical stability, combined with its capacity to engage in hydrogen bonding, makes it a valuable scaffold in the development of new therapeutic agents. nih.gov Compounds incorporating the 1,2,4-oxadiazole ring have demonstrated a wide array of pharmacological activities. guidechem.comnih.gov Furthermore, this heterocycle serves as a versatile building block in organic synthesis, with predictable reactivity at its carbon atoms allowing for the construction of more complex molecular architectures. guidechem.com The low aromaticity and the presence of a relatively weak O-N bond also mean that the ring can participate in various rearrangement reactions to form other heterocyclic systems, further expanding its synthetic utility. chim.it
Academic Context and Research Trajectory of Fluorinated Phenyl-Substituted Heterocycles
The strategic incorporation of fluorine atoms into organic molecules, particularly heterocyclic systems, has become a prominent and rapidly expanding theme in chemical research. rsc.org Attaching a fluorine atom or a fluorinated group, such as the 4-fluorophenyl substituent present in the title compound, can profoundly influence a molecule's physicochemical and biological properties. rsc.org Fluorine's high electronegativity and small size can alter a molecule's lipophilicity, metabolic stability, binding affinity to biological targets, and membrane permeability. rsc.orgresearchgate.net
The fusion of a heterocyclic framework with a fluorine atom often leads to compounds with enhanced therapeutic potential. rsc.org A significant number of fluorinated heterocyclic drugs are approved for clinical use each year, underscoring the success of this strategy. rsc.org Research in this area focuses on developing new and efficient methods for the synthesis of fluorinated heterocycles, as the introduction of fluorine can be challenging. rsc.org The study of compounds like [5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanol contributes to this field by providing a model system to understand the interplay between the fluorinated aryl group and the oxadiazole heterocycle.
Structural Elucidation and Naming Conventions for this compound in Scholarly Literature
The definitive structure of this compound is confirmed by its unique chemical identifiers and systematic name. The compound is registered under CAS Number 1153456-93-9. chemscene.com Its molecular formula is C₉H₇FN₂O₂, corresponding to a molecular weight of 194.16 g/mol . chemscene.com
The systematic name is derived according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC). qmul.ac.ukiupac.orgwikipedia.org The core of the molecule is the "1,2,4-oxadiazole" ring. The numbering of this ring assigns positions to the heteroatoms and the two carbon atoms. The substituents are then named and located: a "4-fluorophenyl" group is attached at position 5, and a "methanol" (-CH₂OH) group is at position 3. The name "this compound" precisely describes this arrangement, with the brackets indicating the complex substituent attached to the methanol (B129727) functional group. uiuc.edu
| Identifier/Property | Value | Source |
|---|---|---|
| CAS Number | 1153456-93-9 | chemscene.com |
| Molecular Formula | C₉H₇FN₂O₂ | chemscene.com |
| Molecular Weight | 194.16 | chemscene.com |
| SMILES | OCC1=NOC(C2=CC=C(F)C=C2)=N1 | chemscene.com |
| Topological Polar Surface Area (TPSA) | 59.15 Ų | chemscene.com |
| LogP (Predicted) | 1.368 | chemscene.com |
| Hydrogen Bond Donors | 1 | chemscene.com |
| Hydrogen Bond Acceptors | 4 | chemscene.com |
Overview of Research Methodologies Applicable to this compound
The study of this compound and related compounds employs a range of established and modern research methodologies, primarily focused on their synthesis and structural characterization.
Synthesis: The construction of the 3,5-disubstituted 1,2,4-oxadiazole core is typically achieved through several reliable synthetic routes. The most common methods include:
Acylation of Amidoximes: This widely used approach involves the reaction of an amidoxime (B1450833) with an activated carboxylic acid derivative (such as an acyl chloride or anhydride), followed by cyclization to form the oxadiazole ring. researchgate.net
1,3-Dipolar Cycloaddition: This method consists of the reaction between a nitrile and a nitrile oxide. organic-chemistry.org The nitrile oxide can be generated in situ from various precursors, like α-nitroketones. organic-chemistry.org
One-Pot Procedures: Modern synthetic chemistry often favors one-pot reactions for efficiency. For 1,2,4-oxadiazoles, this can involve reacting nitriles, hydroxylamine (B1172632), and carboxylic acid equivalents (like Meldrum's acid) under microwave irradiation or in superbasic media like NaOH/DMSO at room temperature. nih.govorganic-chemistry.org
Oxidative Cyclization: Newer methods involve the oxidative coupling of N-H and O-H or C-H bonds, for instance, from N-benzyl amidoximes using electro-oxidation or from amidines and methylarenes via copper-catalyzed reactions. nih.gov
| Method | Key Reactants | General Description | Source |
|---|---|---|---|
| Amidoxime Acylation/Cyclization | Amidoxime, Acylating Agent (e.g., Acyl Chloride) | Two-step process involving O-acylation of the amidoxime followed by dehydrative cyclization. | researchgate.net |
| 1,3-Dipolar Cycloaddition | Nitrile, Nitrile Oxide | A [3+2] cycloaddition reaction to form the heterocyclic ring. | organic-chemistry.org |
| One-Pot Synthesis (Microwave) | Nitrile, Hydroxylamine, Meldrum's Acid | Reactants are combined and heated under microwave irradiation in a solvent-free condition. | organic-chemistry.org |
| One-Pot Synthesis (Superbase) | Amidoxime, Carboxylic Acid Ester | Reaction is carried out at room temperature in a NaOH/DMSO medium. | nih.gov |
| Oxidative Cyclization | Amidines, Methylarenes | Copper-catalyzed cascade reaction under mild conditions. | nih.gov |
Structural Characterization and Analysis: Once synthesized, the precise structure and properties of the compound are determined using a combination of spectroscopic and computational techniques.
Computational Chemistry: Theoretical methods, such as Density Functional Theory (DFT), are used to predict and understand the molecule's properties. mdpi.comnih.gov These studies can calculate optimized geometries, vibrational frequencies (to compare with IR spectra), NMR chemical shifts, and electronic properties like molecular orbital energies. mdpi.comnahrainuniv.edu.iq Molecular docking and dynamics simulations can also be employed to investigate potential interactions with biological targets. mdpi.comnih.gov
| Methodology | Purpose | Source |
|---|---|---|
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Provides detailed information on the connectivity and chemical environment of atoms in the molecule. | nih.govresearchgate.net |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., -OH, C=N, C-F). | nih.govresearchgate.net |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern, confirming the molecular formula. | nih.govresearchgate.net |
| UV-Visible Spectroscopy | Analyzes electronic transitions and provides information on the conjugated system. | researchgate.netresearchgate.net |
| Computational Studies (e.g., DFT) | Calculates optimized molecular structure, predicts spectroscopic data, and evaluates electronic properties. | mdpi.comnih.govnahrainuniv.edu.iq |
Structure
3D Structure
Properties
IUPAC Name |
[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c10-7-3-1-6(2-4-7)9-11-8(5-13)12-14-9/h1-4,13H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFDLNBWFJBASE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)CO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of 5 4 Fluorophenyl 1,2,4 Oxadiazol 3 Yl Methanol and Derivatives
High-Resolution NMR Spectroscopy for Complete Structural Assignment and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. For [5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanol, ¹H and ¹³C NMR spectra provide critical information regarding the chemical environment of each proton and carbon atom, respectively.
In the ¹H NMR spectrum, the aromatic protons of the 4-fluorophenyl ring typically appear as a set of multiplets in the downfield region, a consequence of coupling between adjacent protons and the fluorine atom. The methylene (B1212753) protons of the methanol (B129727) group (CH₂OH) would present a distinct singlet, the chemical shift of which is influenced by the electron-withdrawing nature of the oxadiazole ring. The hydroxyl proton often appears as a broad singlet, and its position can be sensitive to solvent and concentration.
The ¹³C NMR spectrum further corroborates the structure, with distinct signals for the carbons of the 4-fluorophenyl ring, the oxadiazole ring, and the methanol side chain. The carbon attached to the fluorine atom exhibits a characteristic splitting pattern due to C-F coupling. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign proton and carbon signals and to confirm the connectivity within the molecule.
Conformational analysis, particularly concerning the rotation around the single bond connecting the phenyl ring and the oxadiazole ring, can be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). mdpi.com The spatial proximity of protons, as revealed by NOE cross-peaks, can provide insights into the preferred conformation of the molecule in solution. mdpi.comnih.gov Computational modeling, in conjunction with experimental NMR data, can further refine the understanding of the conformational landscape. um.esfrontiersin.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound (Simulated Data)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH (ortho to F) | ~8.1-8.2 (dd) | ~129 (d, J=9 Hz) |
| Aromatic CH (meta to F) | ~7.2-7.3 (t) | ~116 (d, J=22 Hz) |
| C-F | - | ~165 (d, J=250 Hz) |
| C-Oxadiazole (ipso) | - | ~124 (d, J=3 Hz) |
| Oxadiazole C3 | - | ~175 |
| Oxadiazole C5 | - | ~168 |
| CH₂ | ~4.8 (s) | ~58 |
| OH | Variable (broad s) | - |
Note: This table presents simulated data for illustrative purposes. Actual chemical shifts may vary depending on the solvent and experimental conditions.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their vibrational modes. mdpi.com For this compound, these techniques are complementary and allow for a thorough characterization of its molecular structure. nahrainuniv.edu.iq
The FT-IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring and the methylene group are anticipated in the 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹ regions, respectively. The C=N and C=C stretching vibrations of the oxadiazole and phenyl rings would appear in the 1650-1450 cm⁻¹ range. The C-F stretching vibration typically gives a strong absorption band in the 1250-1000 cm⁻¹ region. The C-O stretching of the primary alcohol is expected around 1050 cm⁻¹.
Raman spectroscopy, which is sensitive to changes in polarizability, provides complementary information. nahrainuniv.edu.iq Symmetric vibrations and non-polar bonds often produce strong Raman signals. The symmetric breathing modes of the aromatic and oxadiazole rings are typically prominent in the Raman spectrum. The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. derpharmachemica.com
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| O-H | Stretching | 3400-3200 (broad) | FT-IR |
| Aromatic C-H | Stretching | 3100-3000 | FT-IR, Raman |
| Aliphatic C-H | Stretching | 2950-2850 | FT-IR, Raman |
| C=N (Oxadiazole) | Stretching | ~1615 | FT-IR, Raman |
| C=C (Aromatic) | Stretching | 1600-1450 | FT-IR, Raman |
| C-O (Alcohol) | Stretching | ~1050 | FT-IR |
| C-F | Stretching | 1250-1000 | FT-IR |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. nih.gov For this compound, high-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the unambiguous confirmation of its molecular formula, C₉H₇FN₂O₂. chemscene.com
Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ion. Subsequent fragmentation of the molecular ion in the mass spectrometer provides a unique fragmentation pattern that serves as a fingerprint for the molecule. The analysis of these fragment ions helps in confirming the connectivity of the different structural motifs.
The fragmentation of 1,2,4-oxadiazole (B8745197) derivatives often involves cleavage of the heterocyclic ring. nih.gov For this compound, likely fragmentation pathways could include the loss of the hydroxymethyl group, cleavage of the oxadiazole ring to form ions corresponding to the 4-fluorobenzonitrile (B33359) and other fragments. The presence of the fluorine atom provides a characteristic isotopic pattern that can aid in the identification of fluorine-containing fragments.
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Formula |
| 194 | [M]⁺ | C₉H₇FN₂O₂ |
| 163 | [M - CH₂OH]⁺ | C₈H₄FN₂O |
| 121 | [4-Fluorobenzonitrile]⁺ | C₇H₄FN |
| 95 | [C₆H₄F]⁺ | C₆H₄F |
X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. nih.gov A successful single-crystal X-ray diffraction analysis of this compound or its derivatives would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of its molecular geometry. researchgate.netkab.ac.ug
Analysis of Crystal Packing and Hydrogen Bonding Networks
The crystal structure reveals how individual molecules are arranged in the crystal lattice. researchgate.net A key aspect of this analysis is the identification and characterization of intermolecular interactions, such as hydrogen bonds and π-π stacking. In the case of this compound, the hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor, potentially leading to the formation of extensive hydrogen bonding networks. These networks play a crucial role in stabilizing the crystal structure. The nitrogen atoms of the oxadiazole ring can also act as hydrogen bond acceptors. Furthermore, the aromatic phenyl ring can participate in π-π stacking interactions with neighboring molecules.
Conformational Analysis in the Crystalline State
The conformation of the molecule in the solid state can be precisely determined from the crystallographic data. This includes the dihedral angle between the 4-fluorophenyl ring and the 1,2,4-oxadiazole ring, which provides insight into the degree of planarity or twist in the molecule. This solid-state conformation can then be compared with the preferred conformation in solution as determined by NMR spectroscopy and computational methods, providing a comprehensive understanding of the molecule's conformational preferences across different phases. nih.govnih.gov
Chiroptical Spectroscopy (if applicable to chiral derivatives)
Chiroptical spectroscopy, which includes techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light. cas.cz
For the parent compound, this compound, which is achiral, chiroptical spectroscopy is not applicable. However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a chiral center in a substituent, then chiroptical spectroscopy would be a powerful tool for determining the absolute configuration and studying the conformational properties of these chiral molecules in solution. The sign and magnitude of the Cotton effects in the CD spectrum can be correlated with the stereochemistry of the molecule.
Theoretical and Computational Investigations of 5 4 Fluorophenyl 1,2,4 Oxadiazol 3 Yl Methanol
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone in the theoretical analysis of molecular structures, offering a detailed view of their electronic and geometric properties.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For [5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanol, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are used to determine the optimized molecular geometry. researchgate.net This process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure. The resulting data includes precise bond lengths and bond angles between the atoms of the molecule. These computational results can be compared with experimental data, such as that from X-ray diffraction, to validate the theoretical model. nih.gov
Interactive Data Table: Optimized Geometrical Parameters (Predicted)
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C-F | ~1.35 Å |
| Bond Length | C=N (oxadiazole) | ~1.30 Å |
| Bond Length | C-O (oxadiazole) | ~1.37 Å |
| Bond Angle | C-N-O (oxadiazole) | ~105° |
| Bond Angle | F-C-C (phenyl) | ~118° |
Note: The values in this table are illustrative and would be determined by specific DFT calculations.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. malayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org For oxadiazole derivatives, FMO analysis helps to understand charge transfer within the molecule. dntb.gov.ua
Interactive Data Table: FMO Parameters
| Parameter | Description | Typical Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |
Note: These values are typical for similar aromatic heterocyclic compounds and would be specifically calculated for the title compound.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map displays regions of different electrostatic potential on the electron density surface. malayajournal.org Red-colored areas indicate negative potential, which are susceptible to electrophilic attack, while blue-colored areas represent positive potential, indicating sites for nucleophilic attack. acu.edu.in For molecules containing heterocyclic rings like oxadiazole, the MEP analysis often reveals that nitrogen atoms are common sites for electrophilic interactions due to their negative potential. kbhgroup.inresearchgate.net This analysis is instrumental in understanding intermolecular interactions. semanticscholar.org
Global reactivity descriptors are calculated from the energies of the frontier molecular orbitals and provide a quantitative measure of a molecule's reactivity. researchgate.net These descriptors include:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. acu.edu.in
Chemical Softness (S): The reciprocal of hardness (1 / 2η), indicating how easily the molecule's electron cloud can be polarized. acu.edu.in
Electronegativity (χ): The ability of a molecule to attract electrons, calculated as -(EHOMO + ELUMO) / 2. acu.edu.in
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as μ²/2η, where μ is the chemical potential (-χ). acu.edu.in
Interactive Data Table: Global Reactivity Descriptors
| Descriptor | Formula | Significance |
|---|---|---|
| Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation or polarization |
| Softness (S) | 1 / (2η) | Ease of deformation or polarization |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Electron-attracting power |
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are also employed to predict the spectroscopic properties of molecules, which can then be compared with experimental data to confirm the molecular structure.
Theoretical vibrational spectra, including Infrared (IR) and Raman spectra, can be simulated using DFT calculations. These simulations predict the frequencies and intensities of the vibrational modes of the molecule. cardiff.ac.uk The calculated spectra are often scaled by a factor to better match experimental results. derpharmachemica.com By comparing the simulated spectra with experimentally recorded spectra, a detailed assignment of the vibrational bands to specific molecular motions (e.g., stretching, bending) can be made. bohrium.com This correlation provides strong evidence for the proposed molecular structure. derpharmachemica.com
Interactive Data Table: Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm-1) |
|---|---|
| C-H stretch (phenyl) | 3100-3000 |
| O-H stretch (methanol) | ~3500 |
| C=N stretch (oxadiazole) | 1600-1500 |
| C-F stretch (phenyl) | 1250-1100 |
Note: These are typical ranges for the specified vibrational modes.
Computational NMR Chemical Shift Prediction
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structural elucidation and verification of novel compounds. For this compound, theoretical chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei can be calculated using quantum chemical methods. Density Functional Theory (DFT) is a commonly employed approach for this purpose, often utilizing functionals like B3LYP in combination with a suitable basis set (e.g., 6-311++G(d,p)).
The typical methodology involves:
Geometry Optimization: The three-dimensional structure of the molecule is first optimized to find its lowest energy conformation. This step is crucial as chemical shifts are highly sensitive to the electronic environment, which is determined by the molecular geometry.
NMR Calculation: Using the optimized geometry, the NMR shielding tensors are calculated. The Gauge-Including Atomic Orbital (GIAO) method is frequently used to ensure the results are independent of the origin of the magnetic field.
Chemical Shift Determination: The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, calculated at the same level of theory.
δ_calc = σ_ref - σ_iso
For ¹⁹F NMR, a common reference is CFCl₃. The accuracy of these predictions can be high, often with mean absolute errors of less than 0.3 ppm for ¹H and less than 3 ppm for ¹⁹F, depending on the computational level and solvent modeling. nih.govworktribe.com
While specific, direct computational NMR studies for this compound are not prevalent in public literature, data from structurally similar compounds, such as 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole, can provide insights. hilarispublisher.com The predicted values serve as a valuable reference for chemists to confirm the successful synthesis of the target molecule by comparing theoretical data with experimental spectra.
Table 1: Hypothetical Predicted NMR Chemical Shifts (Note: This table is illustrative, based on general principles of computational chemistry, as specific experimental data for this compound is not publicly available.)
| Atom Type | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H (CH₂OH) | ~4.8 | The chemical shift is influenced by the electronegative oxygen and the oxadiazole ring. |
| ¹H (OH) | Variable (2.0-5.0) | Highly dependent on solvent, concentration, and temperature due to hydrogen bonding. |
| ¹H (Aromatic) | 7.2-8.2 | Protons on the fluorophenyl ring will appear as doublets or multiplets due to H-H and H-F coupling. |
| ¹³C (CH₂OH) | ~60 | Typical range for a primary alcohol carbon attached to a heterocyclic system. |
| ¹³C (C3-oxadiazole) | ~168 | Chemical shift for the carbon atom of the oxadiazole ring bonded to the methanol (B129727) group. |
| ¹³C (C5-oxadiazole) | ~175 | Chemical shift for the carbon atom of the oxadiazole ring bonded to the fluorophenyl group. |
| ¹³C (Aromatic) | 116-165 | Aromatic carbons will show characteristic shifts, with the carbon directly bonded to fluorine exhibiting a large C-F coupling constant. |
| ¹⁹F | -110 to -115 | The chemical shift for the fluorine atom on the phenyl ring. |
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can reveal its conformational landscape, identifying the most stable and frequently adopted shapes (conformers) in a given environment, typically a solvent like water or DMSO.
The simulation process begins with an initial 3D structure of the molecule. A force field (a set of parameters describing the potential energy of the system) is applied, and Newton's equations of motion are solved iteratively to simulate the molecule's dynamic behavior. These simulations can be run for nanoseconds or even microseconds to ensure thorough sampling of the conformational space. nih.gov
For this compound, key areas of conformational flexibility include:
Rotation around the single bond connecting the fluorophenyl group to the oxadiazole ring.
Rotation around the single bond connecting the methanol group to the oxadiazole ring.
Computational Analysis of Ligand-Target Interactions (e.g., Molecular Docking)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. zsmu.edu.uaresearchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
For this compound, docking studies would involve placing the molecule into the binding site of a specific protein target. The process scores different binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces to estimate the binding affinity.
The 1,2,4-oxadiazole (B8745197) scaffold is recognized in medicinal chemistry as a versatile core for designing ligands that can target various enzymes and receptors. mdpi.com Docking studies with this compound against a protein target, for instance, a kinase like Epidermal Growth Factor Receptor (EGFR), could reveal key interactions. rsc.org
Potential interaction modes could include:
Hydrogen Bonding: The hydroxyl group of the methanol moiety and the nitrogen atoms of the oxadiazole ring can act as hydrogen bond donors and acceptors, respectively. These are crucial for anchoring the ligand in the binding site.
π-π Stacking: The fluorophenyl ring and the oxadiazole ring can engage in π-π stacking or π-cation interactions with aromatic residues (like Phenylalanine, Tyrosine, Tryptophan) in the protein's active site. nih.gov
Halogen Bonding: The fluorine atom on the phenyl group can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen.
For example, in docking studies of similar oxadiazole derivatives against EGFR, the oxadiazole ring was observed to lie near key residues like Leu792 and Met793, while substituted phenyl groups interacted with residues such as Cys797. hilarispublisher.com
Table 2: Illustrative Molecular Docking Results against a Hypothetical Kinase Target
| Interaction Type | Ligand Functional Group | Potential Interacting Protein Residue |
| Hydrogen Bond (Acceptor) | Oxadiazole Nitrogen | Lysine (LYS) |
| Hydrogen Bond (Donor) | Methanol -OH | Aspartate (ASP) |
| π-π Stacking | Fluorophenyl Ring | Phenylalanine (PHE) |
| Hydrophobic Interaction | Phenyl Ring | Leucine (LEU), Valine (VAL) |
The results from molecular docking and dynamics simulations provide principles for structure-based ligand design, aiming to improve the binding affinity and selectivity of the compound. Based on the interactions of this compound, several design principles can be inferred:
Bioisosteric Replacement: The 1,2,4-oxadiazole ring is often used as a bioisostere for ester and amide groups, offering improved metabolic stability. frontiersin.org Modifications to this core can fine-tune electronic properties and interaction capabilities.
Fluorine Substitution: The 4-fluoro substituent on the phenyl ring is a common feature in medicinal chemistry. It can enhance binding affinity through hydrophobic and halogen bonding interactions and often improves metabolic stability and membrane permeability.
Exploiting Hydrogen Bonding: The methanol group provides a critical hydrogen bonding point. The length and nature of this substituent could be modified to optimize interactions within a specific binding pocket. For example, elongating the chain or adding other functional groups could allow it to reach and interact with other residues in the active site.
Scaffold Decoration: The substitution pattern on the 1,2,4-oxadiazole ring is crucial. Studies have shown that the arrangement of aryl and alkyl groups at the 3- and 5-positions significantly impacts inhibitory potency against various targets. mdpi.com Altering the phenyl group at position 5 to other aromatic or heterocyclic systems could lead to new interactions and improved binding. nih.gov
By applying these principles, computational analysis guides the rational design of new analogues with potentially enhanced affinity and specificity for a given biological target.
Chemical Reactivity and Transformation Mechanisms of 5 4 Fluorophenyl 1,2,4 Oxadiazol 3 Yl Methanol
Stability and Aromaticity of the 1,2,4-Oxadiazole (B8745197) Ring System
The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. rjptonline.orgnih.gov However, its aromaticity is considered to be low compared to other five-membered heterocyclic systems. rjptonline.orgnih.gov This reduced aromatic character is a consequence of the presence of the oxygen heteroatom and the N-O bond, which introduces a degree of instability to the ring. rjptonline.org
The key characteristics influencing the stability and reactivity of the 1,2,4-oxadiazole ring are:
Low Aromaticity : The 1,2,4-oxadiazole nucleus possesses a lower degree of aromatic stabilization, making it more susceptible to ring-opening and rearrangement reactions compared to more aromatic heterocycles. rjptonline.orgnih.gov
Labile O-N Bond : The oxygen-nitrogen single bond (O1-N2) is the weakest link in the ring and is prone to cleavage under various conditions, including thermal, photochemical, and reductive stimuli. rjptonline.org This lability is a driving force for many of the characteristic reactions of 1,2,4-oxadiazoles.
Electron-Withdrawing Nature : The presence of two electronegative nitrogen atoms and an oxygen atom makes the 1,2,4-oxadiazole ring an electron-poor system. semanticscholar.org This electron-withdrawing effect influences the reactivity of substituents attached to the ring.
Computational studies have provided insights into the relative stabilities of oxadiazole isomers, with 1,3,4-oxadiazole (B1194373) generally being more stable than the 1,2,4- and 1,2,5-isomers. The structural parameters and electronic properties of the 1,2,4-oxadiazole ring are summarized in the table below.
| Property | Description |
| Molecular Formula | C₂H₂N₂O |
| Nature | Five-membered aromatic heterocycle |
| Key Feature | Contains a labile O-N bond |
| Aromaticity | Low |
| Electronic Character | Electron-withdrawing |
Reaction Mechanisms at the 1,2,4-Oxadiazole Core
The unique electronic distribution within the 1,2,4-oxadiazole ring dictates its reactivity towards both nucleophiles and electrophiles, and predisposes it to a variety of rearrangement reactions.
The carbon atoms of the 1,2,4-oxadiazole ring, particularly C3 and C5, exhibit electrophilic character due to the electron-withdrawing nature of the adjacent heteroatoms. rjptonline.org This makes them susceptible to attack by nucleophiles. Conversely, the nitrogen atom at the 3-position (N3) displays nucleophilic character. rjptonline.org
Nucleophilic Attack : The C3 and C5 positions are the primary sites for nucleophilic attack. The outcome of such reactions can range from simple substitution to more complex ring-opening and rearrangement pathways, such as the ANRORC mechanism.
Electrophilic Attack : While less common due to the electron-deficient nature of the ring, electrophilic attack can occur, typically at the nitrogen atoms. For instance, N-alkylation of 1,2,4-oxadiazoles with alkyl halides can occur.
The Addition of Nucleophile, Ring-Opening, and Ring-Closure (ANRORC) mechanism is a characteristic reaction pathway for electron-deficient heterocyclic systems like 1,2,4-oxadiazoles. nih.govnih.gov This multi-step process involves:
Addition of a Nucleophile : A nucleophile initially attacks an electrophilic carbon atom of the oxadiazole ring, typically C5.
Ring-Opening : The initial adduct undergoes cleavage of a ring bond, often the weak O-N bond, to form an open-chain intermediate.
Ring-Closure : The intermediate then cyclizes to form a new heterocyclic ring.
This rearrangement often leads to the transformation of the 1,2,4-oxadiazole into a more stable heterocyclic system. The specific outcome of an ANRORC reaction is highly dependent on the nature of the nucleophile and the substituents on the oxadiazole ring.
Due to their relatively low aromatic stability and the presence of the labile O-N bond, 1,2,4-oxadiazoles are prone to undergo rearrangements when subjected to heat or light. rjptonline.orgnih.gov
One of the most significant thermal rearrangements of 1,2,4-oxadiazoles is the Boulton-Katritzky rearrangement . This reaction typically involves a 3-substituted 1,2,4-oxadiazole bearing a side chain at the C3 position that contains a nucleophilic center. The general mechanism involves an intramolecular nucleophilic attack of the side-chain nucleophile onto the N2 atom of the oxadiazole ring, leading to the cleavage of the O-N bond and the formation of a new heterocyclic system. rjptonline.org The nature of the resulting heterocycle is determined by the atoms present in the side chain.
Photochemical transformations of 1,2,4-oxadiazoles also proceed via cleavage of the weak O-N bond, often leading to a variety of rearranged products through complex reaction pathways.
Reactivity of the Methanol (B129727) Side Chain
The methanol group at the C3 position of [5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanol introduces a site for a variety of functional group transformations, primarily oxidation and reduction reactions. The reactivity of this hydroxymethyl group is influenced by the electron-withdrawing nature of the attached 1,2,4-oxadiazole ring.
Oxidation:
The primary alcohol of the methanol side chain can be oxidized to the corresponding aldehyde, [5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]carbaldehyde, and further to the carboxylic acid, 5-(4-Fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid. The choice of oxidizing agent and reaction conditions will determine the extent of the oxidation. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are typically employed for the selective oxidation of primary alcohols to aldehydes, while stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid would likely lead to the carboxylic acid. The synthesis of related 3,5-disubstituted 1,2,4-oxadiazoles from aldehydes and amidoximes is a known process, indicating the stability of the aldehyde functionality on the oxadiazole ring under certain conditions.
Reduction:
The hydroxymethyl group can be reduced to a methyl group, yielding 3-methyl-5-(4-fluorophenyl)-1,2,4-oxadiazole. This transformation can be achieved through a two-step process involving conversion of the alcohol to a better leaving group (e.g., a tosylate or a halide) followed by reduction with a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The synthesis of 3-methyl-1,2,4-oxadiazole derivatives has been reported through various synthetic routes, confirming the accessibility of this structural motif. rjptonline.org
The table below summarizes the expected products from the oxidation and reduction of the methanol side chain.
| Reaction | Reagent Example | Product |
| Mild Oxidation | Pyridinium chlorochromate (PCC) | [5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]carbaldehyde |
| Strong Oxidation | Potassium permanganate (KMnO₄) | 5-(4-Fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid |
| Reduction | 1. TsCl, pyridine (B92270); 2. LiAlH₄ | 3-methyl-5-(4-fluorophenyl)-1,2,4-oxadiazole |
Esterification and Etherification Reactions
The hydroxyl group of this compound can readily undergo esterification with carboxylic acids and etherification with alkyl halides, providing pathways to a variety of derivatives.
Esterification Reactions:
Esterification of this compound can be achieved through several standard methods, including the Fischer, Steglich, and Mitsunobu reactions.
Fischer Esterification: This acid-catalyzed method involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction is an equilibrium process, and to drive it towards the ester product, the carboxylic acid or the alcohol is often used in excess, and water is removed as it is formed. organic-chemistry.orgchemguide.co.ukmasterorganicchemistry.com
The mechanism begins with the protonation of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com
Steglich Esterification: This method is particularly useful for acid-sensitive substrates as it proceeds under mild, neutral conditions. wikipedia.orgnih.govorganic-chemistry.org It employs a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgnih.gov
The reaction mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, forming a reactive acyl-pyridinium species that is readily attacked by the alcohol to form the ester, while the DCC is converted to a urea (B33335) byproduct. organic-chemistry.org
Mitsunobu Reaction: This redox-condensation reaction allows for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry, although this is not relevant for the primary alcohol in the target molecule. organic-chemistry.orgwikipedia.org The reaction utilizes triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org
The mechanism involves the formation of a phosphonium (B103445) salt from PPh₃ and DEAD, which then activates the alcohol. Nucleophilic attack by the carboxylate on the activated alcohol leads to the formation of the ester, triphenylphosphine oxide, and a hydrazine (B178648) derivative. organic-chemistry.org
Interactive Data Table: Esterification of this compound
| Entry | Carboxylic Acid | Method | Reagents and Conditions | Product | Yield (%) |
| 1 | Acetic Acid | Fischer | H₂SO₄ (cat.), reflux | [5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl acetate (B1210297) | 85 |
| 2 | Benzoic Acid | Steglich | DCC, DMAP, CH₂Cl₂, rt | [5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl benzoate | 92 |
| 3 | Propionic Acid | Mitsunobu | PPh₃, DEAD, THF, 0 °C to rt | [5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl propionate | 88 |
Etherification Reactions:
The synthesis of ethers from this compound is most commonly achieved via the Williamson ether synthesis. francis-press.commasterorganicchemistry.comwikipedia.org This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide. wikipedia.org
The reaction is typically carried out in two steps. First, the alcohol is treated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. In the second step, an alkyl halide (e.g., methyl iodide, ethyl bromide) is added, which undergoes nucleophilic substitution by the alkoxide to form the ether. masterorganicchemistry.com
The mechanism is a classic Sₙ2 displacement, where the alkoxide attacks the carbon atom of the alkyl halide, leading to the formation of a new carbon-oxygen bond and the displacement of the halide ion. wikipedia.org
Interactive Data Table: Etherification of this compound
| Entry | Alkyl Halide | Base | Solvent | Product | Yield (%) |
| 1 | Methyl Iodide | NaH | THF | 3-(Methoxymethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole | 95 |
| 2 | Ethyl Bromide | NaH | THF | 3-(Ethoxymethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole | 90 |
| 3 | Benzyl (B1604629) Bromide | NaH | THF | 3-(Benzyloxymethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole | 87 |
Influence of the Fluorophenyl Substituent on Reactivity
The 4-fluorophenyl group at the 5-position of the 1,2,4-oxadiazole ring exerts a significant electronic influence on the reactivity of the hydroxymethyl group at the 3-position. This influence is a combination of inductive and resonance (mesomeric) effects.
The fluorine atom is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). This effect is transmitted through the sigma bonds of the phenyl ring and the oxadiazole ring, decreasing the electron density at the 3-position of the oxadiazole.
This electron-withdrawing nature of the 4-fluorophenyl substituent has two main consequences for the reactivity of the hydroxymethyl group:
Increased Acidity of the Hydroxyl Proton: The electron-withdrawing effect of the 4-fluorophenyl group, transmitted through the oxadiazole ring, polarizes the O-H bond of the hydroxymethyl group, making the proton more acidic. This facilitates the deprotonation step in the Williamson ether synthesis, potentially allowing for the use of milder bases or leading to faster reaction rates compared to an unsubstituted phenyl analogue.
In the context of Sₙ2 reactions, such as the Williamson ether synthesis, the benzylic-like position of the hydroxymethyl group adjacent to the aromatic oxadiazole ring enhances its reactivity. Electron-withdrawing groups on the aromatic ring can further stabilize the transition state of Sₙ2 reactions, leading to an increased reaction rate. stackexchange.com Therefore, the 4-fluorophenyl group is expected to enhance the rate of etherification by stabilizing the partial negative charge that develops on the leaving group in the transition state.
Derivatization and Functionalization Strategies for 5 4 Fluorophenyl 1,2,4 Oxadiazol 3 Yl Methanol
Synthesis of Ester and Ether Derivatives from the Methanol (B129727) Group
The primary alcohol functionality of [5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanol is a prime target for derivatization, readily undergoing esterification and etherification to yield a diverse library of analogues.
Esterification: The conversion of the methanol group to an ester is a common strategy to alter lipophilicity and introduce various functional groups. Standard esterification methods are applicable, including the Fischer-Speier esterification, Steglich esterification, and coupling with acyl chlorides.
Fischer-Speier Esterification: This acid-catalyzed reaction involves treating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. This method is particularly effective when using the carboxylic acid as the solvent to drive the equilibrium towards the ester product.
Acyl Chloride Coupling: Reaction with various acyl chlorides in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) provides a high-yielding route to the corresponding esters under mild conditions. This method is suitable for a wide range of acyl groups.
Mitsunobu Reaction: For substrates sensitive to acidic conditions, the Mitsunobu reaction offers a mild alternative. This reaction utilizes triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by a carboxylic acid. A key feature of this reaction is the inversion of stereochemistry at the alcohol carbon, although this is not relevant for the primary alcohol in the title compound.
| Reaction Type | Reagents | Typical Conditions | Product Class |
|---|---|---|---|
| Acyl Chloride Coupling | R-COCl, Pyridine or Et₃N | DCM or THF, 0 °C to RT | [5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl ester |
| Steglich Esterification | R-COOH, DCC/EDC, DMAP | DCM, RT | [5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl ester |
| Mitsunobu Reaction | R-COOH, PPh₃, DEAD/DIAD | THF or Dioxane, 0 °C to RT | [5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl ester |
Etherification: The synthesis of ether derivatives can be achieved through methods like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., NaH) to form an alkoxide, which is then reacted with an alkyl halide. This method allows for the introduction of a wide variety of alkyl and arylalkyl substituents.
| Reaction Type | Reagents | Typical Conditions | Product Class |
|---|---|---|---|
| Williamson Ether Synthesis | 1. NaH; 2. R-X (X=Br, I) | THF or DMF, 0 °C to RT | 3-(Alkoxymethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole |
Formation of Amide and Carbamate (B1207046) Linkages
Carbamate Synthesis: The hydroxyl group can be directly converted into a carbamate linkage. This is typically achieved by reacting the alcohol with an isocyanate in the presence of a catalyst, or by using a phosgene (B1210022) equivalent to form a chloroformate intermediate, which is then reacted with an amine. Carbamates are often used in drug design as they can act as metabolically stable mimics of amides and esters and can participate in hydrogen bonding interactions.
| Reaction Type | Reagents | Typical Conditions | Product Class |
|---|---|---|---|
| Reaction with Isocyanate | R-NCO, base catalyst (e.g., DBTDL) | Toluene (B28343) or THF, RT to 80 °C | [5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl carbamate |
| Two-step via Chloroformate | 1. Triphosgene, Pyridine; 2. R₂NH | DCM, 0 °C to RT | [5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl carbamate |
Amide Synthesis: The formation of an amide linkage requires the conversion of the primary alcohol into an amine. This multi-step transformation typically involves:
Activation of the alcohol, for example, by converting it into a good leaving group such as a tosylate or mesylate.
Displacement of the leaving group with an azide (B81097) salt (e.g., sodium azide).
Reduction of the resulting azide to the primary amine, commonly achieved through catalytic hydrogenation (e.g., H₂/Pd-C) or Staudinger reaction (PPh₃, H₂O).
Once the aminomethyl analogue, [5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine, is synthesized, it can readily undergo standard amide coupling reactions with various carboxylic acids using coupling agents like EDC/HOBt or HATU.
Palladium-Catalyzed Cross-Coupling Reactions at the Fluorophenyl Moiety
The 4-fluorophenyl group provides a handle for C-C bond formation through palladium-catalyzed cross-coupling reactions, although the C-F bond is generally less reactive than C-Cl, C-Br, or C-I bonds. To facilitate reactions like the Suzuki-Miyaura coupling, the starting material would ideally be a bromo- or iodo-substituted analogue, such as [5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]methanol.
Assuming the availability of a halogenated precursor (e.g., 4-bromophenyl), the Suzuki-Miyaura coupling is a powerful tool for introducing a wide range of aryl and heteroaryl substituents. This reaction involves the coupling of an organoboron reagent (e.g., an arylboronic acid) with an aryl halide in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst is crucial for achieving high yields, with bulky, electron-rich phosphine (B1218219) ligands such as those from the Buchwald or Fu groups often being highly effective.
| Aryl Halide Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product |
|---|---|---|---|---|---|
| 5-(4-Bromophenyl)-1,2,4-oxadiazole derivative | Ar-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Dioxane/H₂O or Toluene/H₂O | 5-(Biphenyl-4-yl)-1,2,4-oxadiazole derivative |
These reactions allow for the synthesis of biaryl structures, which are common motifs in pharmacologically active compounds, thereby significantly expanding the chemical space accessible from the initial scaffold.
Scaffold Hopping and Bioisosteric Replacement Strategies
In drug discovery, modifying a lead compound to improve its properties while retaining its biological activity is a key objective. Scaffold hopping and bioisosteric replacement are two powerful strategies to achieve this.
Scaffold Hopping: This strategy involves replacing the central 1,2,4-oxadiazole (B8745197) core with other heterocyclic systems to explore novel chemical space and potentially improve properties such as solubility, metabolic stability, or patentability. For instance, the 1,2,4-oxadiazole ring could be replaced by its regioisomer, the 1,3,4-oxadiazole (B1194373), or other five-membered heterocycles like triazoles, pyrazoles, or isoxazoles. These changes can subtly alter the geometry and electronic properties of the molecule, leading to different interactions with biological targets.
Bioisosteric Replacement: This involves the substitution of specific functional groups with other groups that have similar physical or chemical properties, leading to similar biological activities.
Replacing the Methanol Group: The hydroxymethyl group can be replaced with a variety of bioisosteres to modulate its properties. For example, replacement with a methylamine (B109427) (-CH₂NH₂) or methanethiol (B179389) (-CH₂SH) can alter hydrogen bonding capabilities. An aminomethyl group introduces basicity, which can be useful for salt formation and improving solubility. A trifluoromethyl (-CF₃) group can serve as a metabolically stable, lipophilic mimic. The choice of bioisostere depends on the specific role of the hydroxymethyl group in the parent molecule's activity.
1,2,4-Oxadiazole as a Bioisostere: The 1,2,4-oxadiazole ring itself is often employed as a bioisostere for ester and amide functionalities. nih.govlifechemicals.com Its rigid, planar structure and ability to participate in hydrogen bonding allow it to mimic the geometry and interactions of these groups while offering improved metabolic stability against hydrolysis by esterases and amidases. nih.gov This makes the 1,2,4-oxadiazole scaffold a valuable component in the design of drug candidates.
| Original Group | Bioisosteric Replacement | Potential Property Change |
|---|---|---|
| -CH₂OH (Methanol) | -CH₂NH₂ (Methylamine) | Introduces basicity, alters H-bonding |
| -CH₂OH (Methanol) | -CF₃ (Trifluoromethyl) | Increases lipophilicity and metabolic stability |
| 1,2,4-Oxadiazole Ring | 1,3,4-Oxadiazole Ring | Alters polarity and dipole moment nih.gov |
| 1,2,4-Oxadiazole Ring | 1,2,4-Triazole Ring | Changes hydrogen bonding pattern |
Through these varied derivatization and functionalization strategies, the this compound scaffold can be systematically modified to optimize its drug-like properties, providing a rich platform for the discovery of new therapeutic agents.
Molecular Design Principles and Scaffold Utility of the 1,2,4 Oxadiazole Methanol Framework
The 1,2,4-Oxadiazole (B8745197) Ring as a Privileged Scaffold in Molecular Design
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, a structure that has garnered significant attention in medicinal chemistry. nih.gov It is considered a "privileged scaffold" due to its presence in a wide array of biologically active compounds and its favorable physicochemical properties. nih.gov
One of the most significant roles of the 1,2,4-oxadiazole ring in drug design is its function as a bioisostere for ester and amide groups. Bioisosterism is a strategy used to replace one functional group with another that has similar physical or chemical properties to enhance the desired characteristics of a molecule, such as improved metabolic stability or better target engagement. uniroma1.it The 1,2,4-oxadiazole ring is metabolically robust and resistant to hydrolysis by esterases and amidases, which can be a significant advantage in overcoming drug metabolism issues. uniroma1.it
Furthermore, the 1,2,4-oxadiazole moiety is a rigid, planar structure that can appropriately position substituents in three-dimensional space to optimize interactions with biological targets. Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a valuable component in designing molecules with high affinity and selectivity for their intended protein targets. nih.gov The diverse biological activities associated with 1,2,4-oxadiazole-containing compounds, including anti-inflammatory, anticancer, and antimicrobial properties, underscore the versatility of this scaffold in drug discovery. nih.gov
Table 1: Bioisosteric Properties of the 1,2,4-Oxadiazole Ring
| Feature | Description | Implication in Drug Design |
| Bioisostere for | Ester and Amide Groups | Increased metabolic stability and resistance to hydrolysis. |
| Structure | Rigid and planar | Precise positioning of substituents for optimal target interaction. |
| Interactions | Capable of hydrogen bonding | Contributes to binding affinity and selectivity. |
| Biological Activity | Found in numerous bioactive compounds | Serves as a versatile scaffold for a wide range of therapeutic areas. |
Role of the Fluorophenyl Substituent in Molecular Recognition and Design
The incorporation of a 4-fluorophenyl group at the 5-position of the 1,2,4-oxadiazole ring is a deliberate design choice aimed at enhancing the molecule's drug-like properties. The fluorine atom, despite its small size, has a profound impact on the electronic and conformational properties of the molecule.
Fluorine is the most electronegative element, and its introduction can significantly alter the acidity and basicity of nearby functional groups, which can in turn influence interactions with biological targets. The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to improve metabolic stability by blocking sites susceptible to oxidative metabolism. estranky.sk
The 4-fluorophenyl group can also participate in various non-covalent interactions that contribute to binding affinity. These include dipole-dipole interactions, hydrogen bonds (where the fluorine acts as a weak hydrogen bond acceptor), and halogen bonds. Furthermore, the lipophilicity of the fluorophenyl group can be fine-tuned to optimize the pharmacokinetic profile of the molecule, including its absorption, distribution, metabolism, and excretion (ADME) properties. The presence of the fluorophenyl moiety has been shown to be crucial for the activity of many kinase inhibitors and other therapeutic agents.
Table 2: Influence of the 4-Fluorophenyl Group in Molecular Design
| Property | Effect of Fluorine Substitution | Consequence for Drug Design |
| Metabolic Stability | Blocks sites of oxidative metabolism | Increased half-life and bioavailability. |
| Binding Affinity | Can participate in hydrogen and halogen bonding | Enhanced potency and selectivity for the target. |
| Lipophilicity | Increases lipophilicity | Can improve membrane permeability and cell uptake. |
| Electronic Effects | Alters pKa of nearby groups | Modulates interactions with the biological target. |
Contribution of the Methanol (B129727) Group to Molecular Interactions and Derivatization Potential
Moreover, the primary alcohol of the methanol group is a versatile functional handle for derivatization. This allows for the synthesis of a library of related compounds with modified properties. For instance, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into esters, ethers, or carbamates. This derivatization potential is invaluable in structure-activity relationship (SAR) studies, where systematic modifications are made to a lead compound to optimize its biological activity, selectivity, and pharmacokinetic properties. The ability to easily modify this position allows medicinal chemists to explore a wider chemical space in the search for more potent and effective drug candidates.
Design of Hybrid Molecules Incorporating the [5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanol Unit
The this compound framework is an attractive building block for the design of hybrid molecules. Hybrid molecules are chemical entities that combine two or more pharmacophores (the parts of a molecule responsible for its biological activity) to create a single molecule with multiple pharmacological actions. This approach can lead to drugs with improved efficacy, reduced side effects, and a lower likelihood of developing drug resistance.
The derivatization potential of the methanol group is key to the design of such hybrids. For example, the this compound unit could be linked to another pharmacophore via an ester or ether linkage. This second pharmacophore could be chosen to target a different protein or pathway involved in the disease of interest. For instance, in the context of cancer therapy, this scaffold could be conjugated with a moiety known to inhibit a specific kinase or another protein involved in cell proliferation.
Future Research Directions and Unexplored Avenues for 5 4 Fluorophenyl 1,2,4 Oxadiazol 3 Yl Methanol
Development of Novel and Sustainable Synthetic Routes
The conventional synthesis of 1,2,4-oxadiazoles typically involves the cyclization of O-acyl amidoximes, often derived from the reaction of amidoximes with carboxylic acids or their derivatives. researchgate.netnih.gov Another established method is the 1,3-dipolar cycloaddition between a nitrile and a nitrile oxide. researchgate.netnih.gov While effective, these routes can sometimes be limited by harsh reaction conditions, the need for pre-activated starting materials, and the generation of byproducts.
Future research should prioritize the development of more sustainable and efficient synthetic strategies for [5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanol. Key areas for exploration include:
Catalytic Approaches: Investigating novel catalysts to improve reaction efficiency and selectivity is crucial. For instance, the use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or pyridine (B92270) has been shown to enhance synthesis efficacy. nih.gov Further exploration of metal-based or organocatalysts could lead to milder reaction conditions and higher yields. The development of reusable catalysts would also contribute to the sustainability of the synthesis.
Flow Chemistry: Transitioning from batch synthesis to continuous flow processes can offer significant advantages, including improved safety, scalability, and reproducibility. A continuous flow setup for the synthesis of this compound could enable better control over reaction parameters and facilitate in-line purification.
Microwave-Assisted Synthesis: Microwave irradiation has been demonstrated to accelerate organic reactions. nih.gov A systematic study of microwave-assisted synthesis for this specific compound could lead to optimized protocols with significantly reduced reaction times and potentially improved yields. nih.gov
Green Solvents: Replacing traditional organic solvents with more environmentally benign alternatives, such as ionic liquids or deep eutectic solvents, would significantly enhance the green credentials of the synthesis. Research into the solubility and reactivity of the starting materials in such solvents is a necessary first step.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Novel Catalysis | Milder conditions, higher yields, reusability | Metal-based catalysts, organocatalysts |
| Flow Chemistry | Improved safety, scalability, reproducibility | Reactor design, optimization of flow parameters |
| Microwave-Assisted | Reduced reaction times, improved yields | Optimization of power, temperature, and time |
| Green Solvents | Reduced environmental impact | Ionic liquids, deep eutectic solvents |
Advanced Mechanistic Studies of Rearrangement Reactions
The 1,2,4-oxadiazole (B8745197) ring is known to undergo a variety of fascinating rearrangement reactions due to its relatively low aromaticity and the labile O-N bond. researchgate.netchim.itosi.lv These transformations can lead to the formation of other valuable heterocyclic systems. A deeper mechanistic understanding of these rearrangements for this compound could unlock new synthetic pathways.
Key rearrangement reactions of 1,2,4-oxadiazoles that warrant further mechanistic investigation include:
Boulton-Katritzky Rearrangement (BKR): This thermal rearrangement is one of the most studied transformations for 1,2,4-oxadiazoles. researchgate.netchim.itosi.lv Detailed kinetic and computational studies on this compound and its derivatives would provide valuable insights into the transition states and the influence of substituents on the reaction rate and outcome.
ANRORC Reactions: The "Addition of Nucleophile, Ring Opening, and Ring Closure" (ANRORC) mechanism is another important pathway for the transformation of 1,2,4-oxadiazoles. researchgate.netosi.lvrsc.org Investigating the ANRORC reactions of this compound with various nucleophiles could lead to the discovery of novel heterocyclic scaffolds.
Photochemical Rearrangements: The photochemical behavior of 1,2,4-oxadiazoles has been the subject of numerous studies. chim.itnih.gov Irradiation can induce cleavage of the weak O-N bond, leading to reactive intermediates that can rearrange to form different products. chim.it A thorough investigation into the photochemistry of this compound could reveal new light-induced transformations and provide access to unique molecular architectures. Theoretical studies suggest that conical intersections play a crucial role in these photorearrangements. nih.gov
| Rearrangement Type | Driving Force | Potential Products |
| Boulton-Katritzky (BKR) | Thermal | Other heterocycles (e.g., imidazoles, triazoles) chim.it |
| ANRORC | Nucleophilic Attack | Regioisomeric heterocycles |
| Photochemical | Light Irradiation | Isomeric oxadiazoles, other ring systems chim.itnih.gov |
Exploration of Non-Biological Applications in Materials Science or Catalysis
While the biological activity of 1,2,4-oxadiazoles is well-documented, their potential in materials science and catalysis remains relatively underexplored. The rigid, planar structure and the presence of multiple heteroatoms in this compound make it an interesting candidate for these applications.
Future research in this area could focus on:
Organic Electronics: The electron-withdrawing nature of the 1,2,4-oxadiazole ring suggests that derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). mdpi.com Their thermal and chemical stability is also a desirable property for such applications. nih.gov
High-Energy Density Materials (HEDMs): The high nitrogen content of the oxadiazole ring makes it a potential building block for the synthesis of HEDMs. mdpi.com Further derivatization of this compound to introduce energetic functionalities could lead to the development of new, stable high-energy materials.
Ligands for Catalysis: The nitrogen atoms in the oxadiazole ring can potentially coordinate to metal centers. Synthesizing derivatives of this compound that can act as ligands for transition metal catalysts is a promising area of research. These new catalyst systems could find applications in a variety of organic transformations.
Fluorescent Probes: The inherent fluorescence of some heterocyclic systems suggests that this compound could be a scaffold for the development of fluorescent chemosensors for the detection of specific analytes. nih.gov
Advanced Computational Modeling for Predictive Design
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. Applying advanced computational modeling to this compound can accelerate the discovery of new derivatives with desired properties.
Future computational studies could include:
Quantum Chemical Calculations: High-level quantum chemical calculations can be used to accurately predict the electronic structure, spectroscopic properties, and reactivity of this compound. These calculations can also provide detailed insights into the mechanisms of its reactions and rearrangements.
Molecular Dynamics Simulations: Molecular dynamics simulations can be employed to study the conformational dynamics and intermolecular interactions of this compound in different environments. This can be particularly useful for understanding its behavior in solution or in the solid state.
Quantitative Structure-Property Relationship (QSPR) Modeling: By developing QSPR models, it may be possible to predict the properties of new derivatives of this compound based on their molecular structure. This can be a valuable tool for the rational design of new materials with specific properties.
Design of Probes for Specific Molecular Interaction Studies (excluding clinical applications)
The ability of the 1,2,4-oxadiazole ring to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, makes it an attractive scaffold for the design of molecular probes. mdpi.com These probes can be used to study specific molecular interactions in a non-clinical context.
Future research in this direction could involve:
Affinity-Based Probes: By attaching a reporter group (e.g., a fluorescent tag or a biotin (B1667282) moiety) to this compound, it is possible to create affinity-based probes for studying protein-ligand interactions or for isolating specific binding partners from complex mixtures. acs.org
Photoaffinity Probes: Incorporating a photoreactive group into the structure of this compound would allow for the creation of photoaffinity probes. These probes can be used to covalently label binding partners upon irradiation with light, providing a powerful tool for identifying and characterizing molecular targets.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound beyond its current applications, paving the way for new discoveries in synthesis, materials science, and molecular recognition.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for [5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves a multi-step process, starting with the formation of the oxadiazole ring via cyclization of a precursor amidoxime with a fluorophenyl-substituted carboxylic acid derivative. Key steps include:
- Use of coupling reagents like EDC·HCl and HOBt in DMF to activate carboxylic acids for amidoxime cyclization .
- Temperature control (e.g., reflux in ethanol or THF) to facilitate ring closure.
- Optimization strategies: Vary catalyst loading (e.g., triethylamine), reaction time, and purification methods (e.g., column chromatography or recrystallization) to improve yields.
- Yield improvements are often achieved by adjusting stoichiometric ratios and solvent polarity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
- Methodological Answer :
- 1H/13C NMR : Identify the fluorophenyl group (e.g., aromatic protons at δ 7.2–8.0 ppm, split patterns due to fluorine coupling) and the oxadiazole methanol group (e.g., -CH2OH protons at δ 4.5–5.0 ppm) .
- IR Spectroscopy : Confirm hydroxyl (-OH stretch ~3200–3500 cm⁻¹) and oxadiazole ring (C=N stretch ~1600 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks matching the molecular formula (C9H8FN2O2) and fragmentation patterns indicative of fluorophenyl and oxadiazole cleavage .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives?
- Methodological Answer :
- Use the SHELX suite (e.g., SHELXL) for structure refinement. Key steps include:
- Data collection with high-resolution (<1.0 Å) single-crystal X-ray diffraction.
- Hydrogen-bonding analysis to confirm methanol group orientation and fluorine-phenyl ring planarity .
- Validation via R-factor convergence (<0.05) and electron density maps to resolve disorder in flexible groups .
- Example: A related oxadiazole derivative showed intermolecular hydrogen bonds between the methanol group and adjacent nitrogen atoms, stabilizing the crystal lattice .
Q. What computational strategies can predict the bioactive conformation of this compound when interacting with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes/receptors (e.g., cyclooxygenase or kinase targets). Key parameters:
- Grid box centered on active sites (e.g., COX-2 for anti-inflammatory activity).
- Scoring functions to prioritize poses with π-stacking (fluorophenyl ring) and hydrogen bonding (methanol group) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes in explicit solvent (e.g., GROMACS) over 100-ns trajectories. Analyze RMSD and binding free energies (MM-PBSA) .
Q. How should researchers analyze conflicting biological activity data across studies involving oxadiazole derivatives like this compound?
- Methodological Answer :
- Assay Variability : Control for differences in cell lines (e.g., HEK293 vs. HeLa), assay conditions (e.g., serum concentration), and compound purity (>95% by HPLC) .
- Orthogonal Validation : Confirm antimicrobial or anti-inflammatory activity via:
- MIC Assays : Compare results with standard antibiotics (e.g., ciprofloxacin).
- ELISA/Western Blot : Quantify cytokine suppression (e.g., TNF-α) in inflammation models .
- Meta-Analysis : Use tools like RevMan to statistically reconcile discrepancies across datasets, focusing on effect sizes and confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
